S-Ethylisothiourea hydrobromide is a compound that has garnered attention due to its potent inhibitory effects on nitric oxide synthases (NOS), which are enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. The inhibition of NOS, particularly the inducible form (iNOS), has therapeutic implications in conditions characterized by excessive NO production, such as inflammatory diseases and septic shock13.
S-Ethylisothiourea acts as a competitive inhibitor of human NOS isozymes, with Ki values indicating high potency, particularly against the inducible form of the enzyme1. The compound's binding to iNOS alters the environment of the bound heme, which is essential for the enzyme's catalytic activity. The selectivity of S-Ethylisothiourea for iNOS over other NOS isoforms, such as endothelial (eNOS) and neuronal (nNOS), is attributed to its ability to fit into a small hydrophobic pocket within the enzyme. This selectivity is crucial for therapeutic purposes, as it allows for targeted inhibition of the pathological form of NOS without affecting the constitutive forms that are vital for normal physiological functions1.
In the medical field, S-Ethylisothiourea has been studied for its potential to reverse septic vasodilation, a life-threatening condition associated with sepsis. A study involving sheep with induced hyperdynamic sepsis showed that continuous infusion of S-Ethylisothiourea resulted in a complete reversal of the hyperdynamic circulation, demonstrating its therapeutic potential in septic shock management3. Additionally, its role as an inhibitor of inducible NOS has been evaluated in mouse models, where it was found to inhibit proinflammatory stimuli-induced plasma extravasation, suggesting its utility in inflammatory conditions4.
In pharmacological research, S-Ethylisothiourea has been used as a tool to understand the physiological roles of various receptors. For instance, a related compound, S-(2-guanidylethyl)-isothiourea, was identified as a high-affinity agonist for the histamine H4 receptor, indicating the potential of isothiourea derivatives in receptor-targeted drug discovery2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: